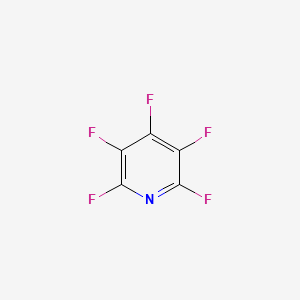

Pentafluoropyridine

Descripción

Significance of Organofluorine Compounds in Chemical Sciences

The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their chemical, physical, and biological properties, making organofluorine compounds highly valuable across various scientific disciplines.

Fluorine, the most electronegative element in the periodic table and the second smallest atom after hydrogen, plays a crucial role in modulating the properties of organic compounds acs.orgchinesechemsoc.org. The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds in organic chemistry, possessing an average bond energy of approximately 480 kJ/mol chinesechemsoc.orgwikipedia.orgresearchgate.net. This high bond strength often translates to increased metabolic and chemical stability for fluorinated compounds acs.orgresearchgate.netnumberanalytics.com.

The high electronegativity of fluorine (3.98 on the Pauling scale) induces significant bond polarization, which can alter a compound's lipophilicity/hydrophilicity balance acs.org. Fluorination can enhance lipophilicity, improving a compound's ability to cross cell membranes and its bioavailability researchgate.netnumberanalytics.commdpi.com. Furthermore, the small size of the fluorine atom allows it to replace hydrogen atoms without drastically changing the parent molecular structure, while still imparting unique electronic and steric effects acs.orgresearchgate.net. These modulations can lead to enhanced binding affinity to enzyme active sites and improved pharmacokinetic properties in drug design researchgate.netnumberanalytics.com.

Organofluorine compounds are ubiquitous in various industries and technologies, offering widespread benefits. Approximately 20-25% of commercial pharmaceuticals and 30-60% of agrochemicals contain at least one fluorine atom chinesechemsoc.orgmdpi.comcas.cnresearchgate.net. Examples in pharmaceuticals include fluorouracil (a chemotherapeutic agent), fluoxetine (B1211875) (an antidepressant), and ciprofloxacin (B1669076) (an antibiotic), where fluorination enhances efficacy, safety, and pharmacokinetic profiles numberanalytics.comnumberanalytics.com.

In materials science, fluorinated compounds are valued for their unique properties such as high thermal stability, low friction, chemical inertness, and water/oil repellency wikipedia.orgnumberanalytics.comnumberanalytics.comworktribe.com. Polytetrafluoroethylene (PTFE), commonly known as Teflon, is a prime example of a fluoropolymer widely used in non-stick coatings and protective clothing numberanalytics.comnumberanalytics.comworktribe.com. Organofluorine compounds also find applications as refrigerants, solvents, surfactants, and anesthetics wikipedia.orgresearchgate.networktribe.com. The fluorine-18 (B77423) isotope is particularly important in positron emission tomography (PET) imaging for diagnostic purposes, highlighting the demand for convenient methods for late-stage 18F fluorination chinesechemsoc.orgcas.cnnumberanalytics.com.

Role of Fluorine in Modulating Chemical Properties

Overview of Perfluoroheteroaromatic Systems

Perfluoroheteroaromatic systems are a class of organofluorine compounds where all hydrogen atoms on the aromatic ring are replaced by fluorine atoms, and the ring contains at least one heteroatom (e.g., nitrogen, oxygen, sulfur).

The defining characteristic of perfluoroheteroaromatic systems, such as pentafluoropyridine, is their pronounced electron-deficient nature rsc.orgresearchgate.netresearchgate.net. This electron deficiency arises from the combined strong electron-withdrawing effects of multiple highly electronegative fluorine atoms attached to the aromatic ring and the presence of a ring heteroatom (e.g., nitrogen in pyridine) rsc.orgresearchgate.net. For instance, the introduction of a nitrogen atom into the aromatic ring of this compound significantly increases its electron-deficient character and electrophilicity compared to hexafluorobenzene (B1203771) rsc.orgresearchgate.net. This makes them highly susceptible to nucleophilic attack researchgate.netresearchgate.net.

The high electrophilicity and the presence of multiple displaceable fluorine atoms render perfluoroheteroaromatic compounds exceptionally versatile building blocks in organic synthesis rsc.orgresearchgate.net. They readily undergo regioselective, sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the systematic replacement of fluorine atoms with various nucleophiles rsc.orgresearchgate.netresearchgate.net. This synthetic versatility enables the preparation of a wide array of highly substituted heterocyclic derivatives, macrocycles, and ring-fused scaffolds rsc.orgresearchgate.net. In peptide chemistry, perfluoroheteroaromatic reagents like this compound have been exploited for peptide modification, "tagging," stapling, and bioconjugation, leading to enhanced proteolytic stability in pharmaceutically relevant peptides rsc.orgresearchgate.netresearchgate.netresearchgate.net.

Electron-Deficient Character

Historical Context of this compound Synthesis

The synthesis of this compound (PFPy) dates back to the early 1960s researchgate.netnih.gov. Initial reported synthetic methods involved the defluorination of perfluoropiperidine, which itself was synthesized electrochemically from pyridine (B92270) and anhydrous hydrogen fluoride (B91410) nih.gov.

A more common and commercially viable method for synthesizing this compound was developed in 1964 and 1965 by independent groups, including Chambers et al. and Banks et al. nih.gov. This method involves heating pentachloropyridine (B147404) with anhydrous potassium fluoride in an autoclave nih.govepdf.pub. Pentachloropyridine is typically prepared by reacting pyridine with phosphorous pentachloride nih.gov. Under optimal conditions, this process can yield this compound with high efficiency, reaching up to 83% yield nih.gov. This method remains the gold standard for the commercial synthesis of this compound nih.gov.

Early Synthetic Routes

The initial breakthroughs in the synthesis of this compound emerged in the early 1960s, marking the beginning of its exploration in organic chemistry wikipedia.orgfishersci.be. Two primary early methodologies were reported:

Defluorination of Perfluoropiperidine: One of the first reported synthetic pathways involved the defluorination of perfluoropiperidine wikipedia.orgfishersci.be. Perfluoropiperidine itself was initially synthesized through an electrochemical process, reacting pyridine with anhydrous hydrogen fluoride wikipedia.orgfishersci.be. Subsequently, the perfluoropiperidine was subjected to high temperatures, being passed over a metal catalyst, specifically iron or nickel wikipedia.orgfishersci.be. The desired this compound was then isolated from the reaction mixture using chromatographic techniques wikipedia.orgfishersci.be. When iron was employed as the catalyst, a yield of 26% of PFPy was achieved, while the use of nickel resulted in a slightly lower recovery of 12% wikipedia.orgfishersci.be.

Reaction of Pentachloropyridine with Anhydrous Potassium Fluoride: A second significant early method, published independently by Chambers et al. and Banks et al. in 1964 and 1965, involved the reaction of pentachloropyridine with anhydrous potassium fluoride wikipedia.orgfishersci.be. Pentachloropyridine, a key precursor in this route, was prepared by reacting pyridine with phosphorus pentachloride wikipedia.orgfishersci.be. The synthesis of PFPy was then carried out by heating pentachloropyridine and anhydrous potassium fluoride in a high-pressure vessel or autoclave wikipedia.orgfishersci.be. This reaction typically yielded a mixture of products, which could be effectively separated through distillation wikipedia.orgfishersci.be. The total yield of halogenated products from this method was approximately 90% wikipedia.orgfishersci.be. Through optimization of reaction temperature and time, the ratio of products could be controlled, allowing for an impressive 83% yield of this compound under optimal conditions wikipedia.orgfishersci.be.

Commercial Synthesis Methodologies

Among the various synthetic approaches developed for this compound, the method involving the heating of pentachloropyridine with anhydrous potassium fluoride has emerged as the prevailing commercial synthesis methodology wikipedia.orgfishersci.be. This particular route is considered the "gold standard" for industrial production due to its efficiency and the ability to achieve high yields wikipedia.orgfishersci.be.

A significant advantage of this commercial method is that it provides access to a heavily fluorinated compound without necessitating direct fluorination techniques americanelements.com. Direct fluorination, while effective, can often be synthetically demanding and present higher safety and economic barriers fishersci.beamericanelements.com. The established commercial route allows for a more accessible and cost-effective production of PFPy, making it a readily available fluorinated building block for various industrial and research applications fishersci.beamericanelements.com. Since its development in the mid-1960s, there has been limited advancement in alternative commercial methods for obtaining this compound wikipedia.orgfishersci.be. Consequently, researchers and industries frequently opt to utilize commercially sourced PFPy rather than pursuing more complex and demanding in-house synthesis routes fishersci.be.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOWLIKIQLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220258 | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-16-3 | |

| Record name | Pentafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pentafluoropyridine and Its Derivatives

Contemporary Synthetic Routes to Pentafluoropyridine

The initial reports on the synthesis of this compound date back to the early 1960s. One of the earliest methods involved the defluorination of perfluoropiperidine. Perfluoropiperidine was electrochemically synthesized from pyridine (B92270) and anhydrous hydrogen fluoride (B91410) at high temperatures, typically utilizing metals such as iron or nickel. Subsequent chromatographic separation of the defluorinated product yielded this compound, with reported yields of 26% when iron was used as a reducing agent and 12% with nickel. nih.govguidechem.com

Another significant synthetic route, published in the mid-1960s by Chambers et al. and Banks et al., involved heating pentachloropyridine (B147404) with anhydrous potassium fluoride (KF) in a high-pressure vessel. Pentachloropyridine, in turn, was prepared by reacting pyridine with phosphorus pentachloride. This method typically produced a mixture of halogenated products, which could be separated by distillation. The total yield of halogenated products reached approximately 90%, and the ratio of products could be adjusted by modifying reaction temperature and time. Under optimal conditions, this method achieved an 83% yield of this compound. nih.govguidechem.com

Optimization of Reaction Conditions and Catalysts

Optimization efforts in this compound synthesis have focused on improving efficiency and selectivity. For instance, in the fluorination of 2,4,6-trifluoro-3,5-dichloropyridine with KF, a novel combination catalyst consisting of tetraphenyl phosphonium (B103445) bromide and anhydrous aluminum chloride (AlCl3) in a 3:1 mass ratio was identified. This catalytic system allowed for favorable experimental results, laying the groundwork for potential industrialization of such challenging fluorination reactions. Optimized parameters for this reaction included a KF: trifluoro-dichloropyridine: tetraphenyl phosphonium bromide: AlCl3 ratio of 30g: 150g: 3g: 1g, a reaction temperature of 240°C, and a reaction time of 20 hours. This process yielded 10% this compound and 15% 3-chloro-tetrafluoropyridine, with a catalyst selectivity of 50%. guidechem.com

Other catalysts and conditions have also been explored for the synthesis of this compound. For example, various metal catalysts like iron (Fe), zinc (Zn), and combinations such as Zn/SOCl2, Zn/CuSO4, and Zn/NiCl2 + bpy have been investigated, demonstrating varying yields depending on the conditions. nih.gov

Table 1: Selected Catalysts and Conditions for this compound Synthesis

| Entry | Catalyst/Co-Catalyst | Conditions | PFPy Yield (%) | Reference |

| 1 | Fe | 500 °C | 40–43 | nih.gov |

| 2 | Zn | THF, 80 °C, 5 h | 18 | nih.gov |

| 3 | Zn/SOCl2 | Sulfolane (B150427), 80 °C, 5 h | 30 | nih.gov |

| 4 | Zn/CuSO4 | Sulfolane, 80 °C, 5 h | 38 | nih.gov |

| 5 | Zn/CuSO4 | Diglyme, 80 °C, 5 h | 29 | nih.gov |

| 6 | Zn/complex NiCl2·6H2O + bpy | DMA, 80 °C, 5 h | 34 | nih.gov |

| 7 | Tetraphenyl phosphonium bromide + Anhydrous AlCl3 | 240 °C, 20 h (with KF & 2,4,6-trifluoro-3,5-dichloropyridine) | 10 | guidechem.com |

Beyond direct synthesis, reaction conditions are also optimized for derivatization reactions. For instance, in the SNAr reaction of this compound with quinazolinone, acetonitrile (B52724) (CH3CN) was identified as the most effective solvent, providing the best yields compared to DMF, THF, EtOH, or water. The optimal conditions included using this compound, quinazolinone, and K2CO3 in a 1:1:1.5 molar ratio at reflux temperature in CH3CN. researchgate.net

Novel Approaches for Enhanced Yields

Recent advancements have introduced novel approaches to enhance the yields of this compound and its derivatives. One such method involves utilizing a flow reactor design for the preparation of dehydrofluorinated this compound. This technique demonstrated high photocatalytic turnover with low iridium complex loading, highlighting its scalability for producing useful intermediates. guidechem.com

This compound itself has been employed as a reagent in innovative synthetic strategies, leading to enhanced yields of various compounds. For example, it has been successfully used in the deoxyfluorination of carboxylic acids to acyl fluorides, which can then be utilized in a one-pot amide bond formation via in situ acyl fluoride generation. This methodology provides access to amides in yields up to 94% under mild conditions and is applicable to a range of aliphatic and aromatic carboxylic acids and amines. ntd-network.orgacs.org

Furthermore, this compound has facilitated the one-pot synthesis of pharmaceutically active 2,3-dihydroquinazolin-4(1H)-ones. This protocol leverages the electron-withdrawing nature of fluorine atoms in this compound to promote nucleophilic substitution at the para-position, generating fluoride ions that assist the synthesis in excellent yields. This approach is characterized by its broad substrate scope, easy purification, short reaction times, and high yields. researchgate.netresearchgate.net

Derivatization Strategies via Nucleophilic Aromatic Substitution (SNAr)

This compound is exceptionally reactive towards nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing effect of the fluorine atoms and the nitrogen atom in the pyridine ring. This high reactivity makes it a versatile substrate for derivatization with a wide array of nucleophiles, including O-, N-, S-, and C-nucleophiles. nih.govresearchgate.net The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving the formation of a negatively charged Meisenheimer intermediate, which is stabilized by the electron-withdrawing substituents. However, for electron-poor arenes like this compound, a concerted SNAr (CSNAr) mechanism, where the substitution occurs in a single step without a distinct Meisenheimer intermediate, has also been debated and supported by some studies. nih.govresearchgate.netcore.ac.uknih.gov

Regioselectivity in SNAr Reactions of this compound

A defining characteristic of SNAr reactions involving this compound is its unique regioselectivity, primarily influenced by the electronic distribution within the molecule.

Preferential Para-Substitution (C-4)

Under mild basic conditions, the initial nucleophilic attack on this compound predominantly occurs at the C-4 (para) position, leading to the exclusive substitution of the fluorine atom at this site. nih.govresearchgate.netresearchgate.netresearchgate.netacs.orgrsc.orgresearchgate.netresearchgate.net This regioselectivity is observed with a broad range of nucleophiles, including:

C-nucleophiles: Malononitrile and nitroalkanes react regioselectively at the C-4 position, yielding 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives in good to moderate yields. researchgate.net Grignard reagents also selectively yield 4-substituted tetrafluoropyridine derivatives. acs.org

N-nucleophiles: Piperazine (B1678402) and various primary and secondary amines preferentially substitute at the C-4 position. researchgate.netresearchgate.net Reactions with quinazolinones also show C-4 selectivity, forming 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one. researchgate.net

O-nucleophiles: Hydroxybenzaldehydes, under mildly basic conditions, exclusively attack the C-4 position, resulting in 4-((perfluoropyridin-yl)oxy)benzaldehydes in nearly quantitative yields. researchgate.netrsc.orgresearchgate.netresearchgate.net Oximes also undergo nucleophilic substitution at the C-4 position via their oxygen site. researchgate.netresearchgate.net Phenolates also show predominant displacement of the 4-substituent. nih.gov

S-nucleophiles: 1-methyl-tetrazole-5-thiol reacts at the C-4 position. researchgate.net

Table 2: Examples of Preferential C-4 Substitution in this compound SNAr Reactions

| Nucleophile Class | Specific Nucleophile Examples | Product Type (C-4 substituted) | Yield/Selectivity | Reference |

| C-Nucleophiles | Malononitrile | 4-substituted tetrafluoropyridine | Good yields | researchgate.net |

| Nitroalkanes | 4-substituted tetrafluoropyridine | Good to moderate yields | researchgate.net | |

| Grignard reagents | 4-substituted tetrafluoropyridine | Good yields | acs.org | |

| N-Nucleophiles | Piperazine | 4-substituted tetrafluoropyridine | Good yields | researchgate.net |

| Quinazolinone | 3-(perfluoropyridin-4-yl)quinazolin-4(3H)-one | High yields | researchgate.net | |

| O-Nucleophiles | Hydroxybenzaldehydes | 4-((perfluoropyridin-yl)oxy)benzaldehydes | Nearly quantitative | researchgate.netrsc.orgresearchgate.net |

| Oximes | O-tetrafluoropyridyl oximes | Efficient | researchgate.netresearchgate.net | |

| S-Nucleophiles | 1-methyl-tetrazole-5-thiol | 4-substituted tetrafluoropyridine | Good yields | researchgate.net |

Sequential Ortho-Substitution (C-2, C-6)

Following the initial para-substitution, sequential nucleophilic additions can be achieved at the C-2 and C-6 (ortho) positions. This allows for the synthesis of di- and tri-substituted derivatives while leaving the C-3 and C-5 (meta) fluorines intact under specific conditions. nih.govresearchgate.net For instance, while 3-hydroxybenzaldehyde (B18108) preferentially attacks C-4 under mild conditions, under harsher reflux conditions and with a two-fold molar ratio, it can selectively replace fluorine atoms at the C-2 and/or C-6 positions. This leads to compounds like 3,3′-((3,5,6-trifluoropyridine-2,4-diyl)bis(oxy))dibenzaldehyde in excellent yield. With a 1:3 molar ratio, 3,3′,3′′-((3,5-difluoropyridine-2,4,6-triyl)tris(oxy))tribenzaldehyde can be obtained in moderate yield, demonstrating the potential for multi-substitution at ortho positions. rsc.orgresearchgate.net Some studies have also reported instances where certain sodium oximates, under specific heterogeneous conditions, can lead to a mixture of 2- and 4-substituted products, indicating that ortho-substitution can occur even during mono-substitution depending on the nucleophile and reaction environment.

Meta-Substitution (C-3, C-5) Strategies

The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound (PFPy) is primarily directed towards the 4-para-position, followed by sequential addition at the 2- and 6-ortho-positions nih.gov. This inherent electronic bias means that direct nucleophilic substitution at the 3- and 5-meta-positions is generally less favored under typical SNAr conditions, as these positions are less activated for nucleophilic attack compared to the para and ortho positions nih.gov. While the literature extensively documents para and ortho substitutions, explicit strategies for direct nucleophilic meta-substitution (C-3, C-5) of this compound are not commonly reported as primary reaction pathways for installing new functional groups via nucleophilic attack.

Reaction with Monodentate Nucleophiles

This compound exhibits remarkable regioselectivity in its reactions with monodentate nucleophiles, predominantly undergoing substitution at the 4-position. This selective reactivity allows for the synthesis of a diverse range of 4-substituted tetrafluoropyridine derivatives. Subsequent reactions can then occur at the 2- and 6-ortho-positions nih.gov.

Oxygen-Centered Nucleophiles

Oxygen-centered nucleophiles readily react with this compound via SNAr, typically at the 4-position. For instance, selective SNAr reactions with oxygen-based nucleophiles, such as phenols or alkoxides, can be achieved using bases like potassium carbonate to yield 4-aryloxy- or 4-alkoxytetrafluoropyridines mdpi.com. Gomri et al. utilized oxygen-based nucleophiles to synthesize pyridinium-based monomers, with the nucleophile adding exclusively at the 4-position of PFPy mdpi.com. Similarly, the nucleophilic substitution of this compound with oximes proceeds at the 4-position of the pyridine ring through the oxygen atom of the oxime, leading to the formation of perfluoropyridin-4-yloxy imino compounds researchgate.netresearchgate.net.

Table 1: Examples of Reactions with Oxygen-Centered Nucleophiles

| Reactant | Nucleophile | Product | Substitution Position | Reference |

| This compound | Hydroxide (e.g., from water) | 2,3,5,6-Tetrafluoropyridin-4-ol | C-4 | nih.govfishersci.com |

| This compound | Methoxide (e.g., from methanol) | 2,3,5,6-Tetrafluoro-4-methoxypyridine | C-4 | uni.lu |

| This compound | Oximes | Perfluoropyridin-4-yloxy imino compounds | C-4 | researchgate.netresearchgate.net |

Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles also exhibit a strong preference for substitution at the 4-position of this compound. This reactivity has been exploited for the synthesis of various nitrogen-containing fluorinated pyridine derivatives. For example, Gomri et al. successfully employed nitrogen-based nucleophiles in SNAr reactions with PFPy to form pyridinium-based monomers, with attachment occurring at the 4-position mdpi.com. This compound has also been shown to react with nucleophilic amino acid residues, including lysine (B10760008), cysteine, and tyrosine, under mild conditions, allowing for the modification of peptides rsc.org. A common product from the reaction with ammonia (B1221849) or primary amines is 4-amino-2,3,5,6-tetrafluoropyridine (B155154) sigmaaldrich.comnih.gov.

Table 2: Examples of Reactions with Nitrogen-Centered Nucleophiles

| Reactant | Nucleophile | Product | Substitution Position | Reference |

| This compound | Ammonia/Primary Amine | 4-Amino-2,3,5,6-tetrafluoropyridine | C-4 | sigmaaldrich.comnih.gov |

| This compound | 1-Adamantylamine | N-(1-Adamantyl)-2,3,5,6-tetrafluoropyridin-4-amine | C-4 | nih.gov |

| This compound | Amino acid residues (e.g., Lysine) | Modified peptides | C-4 (typically) | rsc.org |

Sulfur-Centered Nucleophiles

Sulfur-centered nucleophiles also participate in SNAr reactions with this compound, primarily at the 4-position. Seyb and Kerres, for instance, utilized the nucleophilic thiolation of PFPy as a key step in the preparation of sulfonated poly(arylene ethers) mdpi.com. While some reports suggest that reactions of sulfur nucleophiles with this compound are not as extensively documented as other nucleophiles rsc.org, studies have confirmed that SNAr reactions involving sulfur nucleophiles, such as thiophenols or alkyl thiols, can effectively occur, leading to the substitution of fluorine at the para position chemrxiv.org.

Table 3: Examples of Reactions with Sulfur-Centered Nucleophiles

| Reactant | Nucleophile | Product | Substitution Position | Reference |

| This compound | Thiolates (e.g., Ph-CH2-S-) | 4-(Benzylthio)-2,3,5,6-tetrafluoropyridine derivatives | C-4 | chemrxiv.org |

| This compound | Thiophenols | Sulfonated poly(arylene ethers) precursors | C-4 | mdpi.com |

Carbon-Centered Nucleophiles

Carbon-centered nucleophiles are also effective in reacting with this compound, predominantly at the 4-position, through SNAr. Houck et al. demonstrated regioselective nucleophilic addition by reacting PFPy with lithiated 1,2-diphenylethyne or anthracene (B1667546) at the 4-position mdpi.com. Furthermore, this compound has been employed in Pd(0)-catalyzed cross-coupling reactions with diarylzinc compounds, enabling the formation of polyfluorinated coupling products through carbon-carbon bond formation fishersci.at.

Table 4: Examples of Reactions with Carbon-Centered Nucleophiles

| Reactant | Nucleophile | Product | Substitution Position | Reference |

| This compound | Lithiated 1,2-diphenylethyne | 4-(1,2-Diphenylethynyl)-2,3,5,6-tetrafluoropyridine | C-4 | mdpi.com |

| This compound | Lithiated anthracene | 4-(Anthracen-9-yl)-2,3,5,6-tetrafluoropyridine | C-4 | mdpi.com |

| This compound | Methyl Grignard/Lithium reagent | 2,3,5,6-Tetrafluoro-4-methylpyridine | C-4 | uni.lunih.gov |

| This compound | Cyanide | 4-Cyano-2,3,5,6-tetrafluoropyridine | C-4 | chemicalbook.com |

Reaction with Multidentate Nucleophiles

This compound's polyfluorinated nature makes it an excellent substrate for reactions with multidentate (bifunctional) nucleophiles, leading to the formation of complex polycyclic and macrocyclic systems. These reactions often proceed via sequential nucleophilic attack. For instance, this compound readily undergoes one-pot annelation reactions with appropriate diamines to synthesize polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds researchgate.netacs.org. These trifluorinated pyridopyrazine products can then undergo further sequential reactions with various nucleophiles to yield more highly substituted derivatives researchgate.netacs.org. PFPy has been recognized as a versatile building block for macrocyclic systems through its reactions with suitable bifunctional oxygen- and nitrogen-centered nucleophiles rsc.org. Examples of multidentate nucleophiles include thiourea, thioamide derivatives, and unsymmetrical bidentate nitrogen nucleophiles such as diamino-triazole and amino-imidazole researchgate.net.

Table 5: Examples of Reactions with Multidentate Nucleophiles

| Reactant | Multidentate Nucleophile | Product Type | Reference |

| This compound | Diamines | Tetrahydropyrido[3,4-b]pyrazine scaffolds | researchgate.netacs.org |

| This compound | Bifunctional oxygen-centered nucleophiles | Macrocyclic systems | rsc.org |

| This compound | Bifunctional nitrogen-centered nucleophiles | Macrocyclic systems | rsc.org |

| This compound | Thiourea, Thioamide derivatives, Diamino-triazole, Amino-imidazole | Poly-substituted ring-fused systems | researchgate.net |

Other Advanced Synthetic Transformations

C-F Bond Activation and Functionalization

Catalytic Hydrodefluorination (HDF)

Main-Group Catalysis

Main-group catalysis in the context of this compound chemistry primarily involves the activation of C-F bonds. Studies have shown that group 14 dialkylamino metalylenes (Si, Ge, Sn) in the +2 oxidation state can react with this compound. Depending on the specific metal atom and the basicity of the substituent at the metal, two distinct modes of reactivity are observed: oxidative addition at Si(II) and Ge(II) centers, and substitution of the NMe₂ group by the para fluorine of this compound at the Sn(II) atom. The activation of the C-F bond by the lone pair of germanium represents a notable finding in this area.

Photocatalytic Approaches to HDF

Photocatalytic approaches have emerged as a powerful tool for the hydrodefluorination (HDF) of fluorinated compounds, including this compound. This process involves the selective cleavage of C-F bonds. For instance, high photocatalytic turnover for the preparation of dehydrofluorinated this compound has been demonstrated using low iridium (Ir) complex loading in a flow reactor design, highlighting the scalability of such transformations for useful intermediates. guidechem.com The chemical transformations of this compound are well-documented, with hydrodefluorination being a noteworthy methodology. guidechem.comfishersci.nonih.gov

Selective C-F Activation at Ortho Positions

Selective C-F bond activation in this compound, particularly at the ortho positions (2-position), has been observed with zerovalent nickel complexes. This regioselectivity is in contrast to related platinum reagents, which typically show activation exclusively at the 4-position. Density functional theory (DFT) studies exploring the origins of this chemoselectivity and regioselectivity with [Ni(PR₃)₂] species reveal two types of reaction pathways: conventional oxidative addition and phosphine-assisted C-F bond activation. In the phosphine-assisted mechanism, the activated fluorine is initially transferred to the phosphine (B1218219) ligand before migrating to the metal center. This pathway becomes competitive with conventional oxidative addition when activation occurs at the 2-position, where coordination of the pyridyl nitrogen stabilizes both the metallophosphorane intermediate and the preceding transition state, a phenomenon termed "neighboring group acceleration". This neighboring group assistance is unique to the phosphine-assisted pathway and to activation at the 2-position, relying on the pyridyl nitrogen's ability to participate in a benzyne-like, pyridin-1,2-diyl coordination mode.

Halogen Exchange Reactions

Halogen exchange reactions are a cornerstone in the synthesis of polyfluorinated aromatics, including this compound. The "gold standard" commercial method for synthesizing this compound involves heating pentachloropyridine with anhydrous potassium fluoride in an autoclave at high temperatures. guidechem.comfishersci.nonih.gov This method, first reported in the mid-1960s by Chambers et al. and Banks et al., can yield this compound with up to 83% purity under optimal conditions by tuning temperature and reaction time, despite initially producing a mixture of products separable by distillation. guidechem.comfishersci.no

The general principle involves reacting chloro- or bromo-substituted aromatic compounds with alkali metal fluorides such as potassium fluoride, rubidium fluoride, or cesium fluoride. These reactions typically occur at elevated temperatures, often between 150°C and 350°C, and can be conducted in aprotic solvents like sulfolane or benzonitrile, or in closed systems under autogenous pressure. Catalysts such as quaternary ammonium (B1175870) salts, metal carbonyls, crown ethers, and cryptates have been explored to improve the efficiency of these often sluggish reactions and enhance yields of polyfluorinated aromatics.

The synthesis of this compound from pentachloropyridine via halogen exchange is summarized in the table below:

| Starting Material | Fluorinating Agent | Conditions | Product | Yield (%) | Reference |

| Pentachloropyridine | Anhydrous Potassium Fluoride | Heating in autoclave, optimal temperature and time | This compound | 83 | guidechem.comfishersci.no |

Photoredox Reactions

This compound actively participates in photoredox reactions, which involve single-electron transfer processes mediated by light. These reactions are crucial for various transformations, including C-F bond cleavage and functionalization. For instance, iridium photocatalysts can facilitate the reductive cleavage of the C-F bond in aromatic aryl fluorides.

This compound can also serve as an activating agent in visible-light-mediated amidation reactions between carboxylic acids and tertiary amines, where it facilitates the generation of acyl radical intermediates. This highlights its role in enabling complex bond scission and formation under mild photoredox catalysis conditions.

Electrophilic Reactions of this compound Derivatives

While this compound is predominantly known for its high reactivity towards nucleophilic aromatic substitution due to its electron-deficient nature, it can act as an electrophilic component in specific synthetic contexts. guidechem.comfishersci.nonih.gov

This compound has been demonstrated as a highly reactive electrophile in S_NAr arylation reactions with various nucleophilic peptide side chains, including cysteine, tyrosine, serine, and lysine, under mild conditions. This reactivity allows for one-step peptide modification, leading to enhanced proteolytic stability in pharmaceutically relevant peptides.

Furthermore, this compound is utilized as a reagent for the deoxyfluorination of carboxylic acids to generate acyl fluorides in situ. This process involves this compound acting as an electrophile, facilitating the activation of the carboxylic acid towards nucleophilic attack and serving as a fluoride source. This methodology enables the one-pot synthesis of amides and esters from carboxylic acids under mild conditions, with yields of amides reaching up to 94%.

Regioselective Electrophilic Aromatic Halogenation

Direct electrophilic aromatic halogenation on the highly electron-deficient this compound ring is generally disfavored due to the strong electron-withdrawing nature of the fluorine atoms and the nitrogen heteroatom, which significantly deactivate the ring towards electrophilic attack. However, halogenation reactions involving this compound can occur through pathways that are not direct electrophilic aromatic substitution on the perfluorinated ring. For example, 2,4,6-tribromo-3,5-difluoropyridine (B1586626) can be obtained from the bromination of this compound in reactions involving nucleophiles at the C-F bond. This suggests a more complex mechanism, likely involving initial nucleophilic displacement of fluorine followed by bromination, rather than direct electrophilic attack on the intact this compound ring.

Protecting Group Controlled Regiocontrol

This compound and its derivatives, such as tetrafluoropyridyl (TFP) groups, have been demonstrated to exert precise and remote regiocontrol in electrophilic aromatic substitution (SEAr) reactions. amazonaws.comresearchgate.netresearchgate.net The TFP group, being highly electron-deficient, significantly reduces the reactivity of the aromatic ring to which it is attached. amazonaws.com This characteristic allows for selective substitution on non-TFP protected rings, facilitating the synthesis of unsymmetric multi-aryl systems with yields ranging from 58% to 96%. amazonaws.com

This methodology enables the creation of substitution patterns within aromatic systems that deviate from classical regioselectivity rules through sequential reactions and strategic protection/deprotection of the TFP group. amazonaws.comresearchgate.net For instance, a second iodination reaction on a mono-iodo-TFP-bisphenol A derivative resulted in the selective addition of the second iodine ortho to the free phenolic oxygen on the same ring, yielding a di-iodo compound in 57% yield. amazonaws.com This demonstrates that even a ring already substituted with a deactivating iodine group remains more reactive than the TFP-protected phenol (B47542) ring. amazonaws.com Furthermore, by removing the TFP group and subsequently iodinating, it is possible to selectively install a single iodine on each aromatic ring, achieving yields of 73%. amazonaws.com

The TFP group serves a dual function as both a protecting group and a directing group, offering a simple alternative for late-stage functionalization of complex organic molecules. amazonaws.com Its installation is a one-step process, insensitive to water or air, and the group remains stable under various common reaction conditions, including acidic and basic environments. researchgate.net Crucially, the TFP protecting group can be readily cleaved under mild conditions, often resulting in quantitative conversion back to the parent phenol in less than an hour. researchgate.net

Deoxyfluorination Reactions Utilizing this compound

This compound (PFP) has emerged as a valuable reagent for deoxyfluorination reactions, offering a mild and efficient alternative to traditional fluorinating agents that are often corrosive, expensive, or require bespoke synthesis. acs.orgresearchgate.netrsc.orgwvu.eduacs.orgwdgbchem.comthieme-connect.comnih.govradleys.comcolab.wswvu.eduresearchgate.networktribe.comcolab.wsntd-network.orgresearchgate.netbeilstein-journals.orgacs.orgresearchgate.net Its utility stems from its ability to undergo SNAr reactions, where it acts as a dual-role reagent: activating the substrate towards nucleophilic attack and serving as a fluoride source. acs.org

Acyl Fluoride Generation from Carboxylic Acids

PFP is an effective and commercially available reagent for the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. acs.orgresearchgate.netacs.orgnih.govcolab.wsntd-network.orgresearchgate.networktribe.com This process typically involves the nucleophilic attack of a carboxylate on the electron-poor pyridine ring of PFP, forming an acyloxypyridine intermediate. wvu.eduthieme-connect.com This intermediate then rapidly reacts with a fluoride anion, which is generated in situ through the reformation of aromaticity, displacing a pyridone leaving group and yielding the desired acyl fluoride. wvu.eduthieme-connect.com

The formation of acyl fluorides from a range of carboxylic acids has been successfully demonstrated. For instance, benzoic acid can be converted to benzoyl fluoride by stirring a 1:1:1 mixture of benzoic acid, PFP, and diisopropylethylamine (DIPEA) in dry acetonitrile at room temperature for 16 hours. acs.org The successful generation of acyl fluoride can be confirmed by 19F NMR analysis. acs.org

One-Pot Amide and Ester Formation

A significant advantage of using PFP for acyl fluoride generation is its applicability in one-pot amide and ester formation reactions, overcoming challenges associated with the corrosive nature and incompatibility of other reagents with such multi-step processes. acs.orgresearchgate.netrsc.orgwdgbchem.comthieme-connect.comradleys.comresearchgate.networktribe.comcolab.wsntd-network.orgresearchgate.net This methodology involves the in situ generation of acyl fluorides, which then react with amines or alcohols to form amides or esters, respectively. acs.orgrsc.orgthieme-connect.comradleys.comresearchgate.networktribe.com

For one-pot amide synthesis, a pre-activation period for acyl fluoride formation (e.g., 4 hours at 50 °C) before the addition of the amine is crucial for achieving higher yields. thieme-connect.comrsc.org This allows for complete conversion of the carboxylic acid to the acyl fluoride intermediate. rsc.org The reaction between unactivated carboxylic acids and amines provides access to amides in good to excellent yields, with some reported yields reaching up to 94%. acs.orgresearchgate.netacs.orgnih.govcolab.wsntd-network.orgresearchgate.networktribe.com Both aliphatic and aromatic carboxylic acids and amines are compatible with this methodology. ntd-network.org

Similarly, PFP-mediated one-pot ester formation proceeds via in situ acyl fluoride generation under mild conditions. rsc.orgwdgbchem.comradleys.comresearchgate.networktribe.com This approach has been shown to be effective for synthesizing a range of esters, thioesters, diesters, and amide-esters. rsc.orgradleys.comresearchgate.networktribe.com For example, esters can be generated from both electron-poor and electron-rich phenols with benzoic acid, with reported yields of 68% and 50% respectively. acs.org Esters from aliphatic acids have also been synthesized, albeit with lower yields (23-24%). acs.org Optimization studies using 19F NMR monitoring have helped in refining reaction protocols to achieve high yields across various alcohol and carboxylic acid partners. rsc.orgradleys.comworktribe.com

Table 1: Representative One-Pot Amide and Ester Formation Using this compound

| Product Type | Carboxylic Acid | Nucleophile | Yield (%) | Reference |

| Amide | Benzoic acid | Benzylamine | ≤94 | acs.orgresearchgate.net |

| Amide | Aliphatic acids | Amines | Good-Excellent | ntd-network.org |

| Ester | Benzoic acid | Phenols | 50-68 | acs.org |

| Ester | Aliphatic acids | Alcohols | 23-24 | acs.org |

| Ester | Benzoic acid | 4-methoxyphenol | 71 | rsc.org |

| Thioester | Benzoic acid | Benzyl mercaptan | 89 | worktribe.com |

Deoxyfluorination of Alkyl Alcohols

While PFP's utility in acyl fluoride generation is well-established, its application in the direct deoxyfluorination of alkyl alcohols is an area of ongoing research. wvu.eduwvu.edu Traditional deoxyfluorination agents for alcohols, such as diethylaminosulfur trifluoride (DAST), often suffer from issues like explosion risk and propensity to form elimination side products. wvu.eduwvu.edu Newer reagents like PyFluor and PhenoFluor offer better functional group tolerance and safer handling. wvu.eduwvu.edu

Research has explored PFP and other fluoropyridines for their ability to deoxyfluorinate alkyl alcohols. wvu.eduwvu.edu Initial studies with simple reaction mixtures (e.g., 3-phenylpropanol, PFP, and a base like DIPEA) have been conducted. wvu.edu While conversion to an adduct has been observed, suggesting a mechanism similar to that for carboxylic acids where nucleophilic attack occurs at the 4-position of PFP, the subsequent nucleophilic attack by the in-situ generated fluoride ion to form the alkyl fluoride appears to be a challenging step. wvu.edu Optimization efforts involving various solvents, bases (e.g., KOtBu, CsF), stir times, and temperatures have been undertaken to maximize conversion to the adduct, with KOtBu and CsF showing the highest conversion. wvu.edu Elimination side products have not been observed in these reactions. wvu.edu Further research is needed to optimize the conditions for the efficient deoxyfluorination of alkyl alcohols using PFP. wvu.edu

Reaction Mechanisms and Theoretical Studies

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr reactions of pentafluoropyridine are a cornerstone of its synthetic utility. There has been ongoing debate regarding the precise mechanistic pathways these reactions follow, specifically whether they proceed via a two-step addition-elimination process involving a Meisenheimer complex or a concerted mechanism. fishersci.atvirtualchemistry.org The strong electron-withdrawing capacity of fluorine atoms significantly influences the reactivity of PFPy in these substitutions. fishersci.co.uk

Two-Step Addition-Elimination (Meisenheimer Complex)

The traditional SNAr mechanism involves a two-step addition-elimination process. In the first step, a nucleophile attacks the electron-poor aromatic ring of this compound, leading to the formation of a resonance-stabilized carbanion intermediate, commonly known as a Meisenheimer complex. fishersci.co.uknih.gov This intermediate features a new carbon-nucleophile bond and a build-up of negative charge. The formation of this Meisenheimer complex is often the rate-determining step of the reaction and typically represents a higher energy state compared to the initial aromatic reactant. fishersci.co.uknih.gov

The electron-withdrawing groups, such as the multiple fluorine atoms present in this compound, play a crucial role in stabilizing the negative charge that accumulates within the Meisenheimer intermediate, thereby facilitating its formation. nih.gov In some cases, these Meisenheimer complexes can be sufficiently stable to be isolated and characterized, providing direct evidence for this mechanistic pathway. nih.gov The second step involves the rapid elimination of a leaving group, typically a fluoride (B91410) ion in the case of this compound, restoring aromaticity. fishersci.co.uknih.gov

Concerted SNAr (C-SNAr)

In contrast to the stepwise mechanism, a concerted SNAr (C-SNAr) mechanism proposes that the nucleophilic addition and the elimination of the leaving group occur simultaneously, without the formation of a discrete Meisenheimer intermediate. This concerted pathway is particularly favored for electron-poor arenes, like this compound, which may not effectively stabilize the transient negative charge associated with Meisenheimer complex formation. Under mild reaction conditions, such compounds can undergo substitution favorably when a good leaving group, such as fluoride, is present. fishersci.atvirtualchemistry.org

Recent mechanistic studies, including those employing kinetic isotope effects and density functional theory (DFT) calculations, suggest that concerted pathways are more prevalent for many SNAr reactions, especially in heterocycles, even in the absence of very strong activating groups like nitro substituents. During a concerted SNAr, rehybridization of the carbon atom undergoing substitution can occur as the nucleophile approaches, facilitating the alignment and cleavage of the breaking bond.

Factors Influencing Regioselectivity

This compound exhibits distinct regioselectivity in its SNAr reactions. Stoichiometric nucleophilic addition predominantly occurs at the 4- (para) position. This preference is observed with a wide array of nucleophiles, including oxygen-, nitrogen-, sulfur-, and carbon-based species, under mild basic conditions. fishersci.atvirtualchemistry.org Following the initial substitution, sequential additions can also take place at the 2,6- (ortho) positions, while substitution at the 3,5- (meta) positions is less common. fishersci.atvirtualchemistry.org

Several factors contribute to this observed regioselectivity:

Electrophilicity of the Para-Carbon: The electrophilicity of the carbon at the 4-position is often a dominant factor guiding nucleophilic attack. fishersci.co.uk

Inductive Effects of Fluorine: The strong inductive (electron-withdrawing) effect of the fluorine atoms makes the ipso carbon (the carbon bearing the leaving group) more electron-deficient and thus more susceptible to nucleophilic attack. Fluorine atoms in the ortho positions exert the strongest activating effect due to proximity.

Pi-Repulsion: While fluorine's inductive effect is activating, its pi-donating abilities can lead to pi-repulsion if fluorine atoms are located ortho or para to the active site, potentially impacting the resonance stabilization of the Meisenheimer intermediate.

Thermodynamic Factors: Comparison of C-F bond dissociation energies can also serve as a thermodynamic factor influencing regioselectivity.

Pyridyl Nitrogen Coordination: In certain metal-catalyzed reactions, computational studies have shown that the coordination of the pyridyl nitrogen can stabilize intermediates and transition states, thereby influencing regioselectivity, for example, favoring activation at the 2-position in some nickel-catalyzed processes.

Computational Chemistry and DFT Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms and electronic properties of this compound. DFT calculations provide a powerful means to explore molecular geometries, electronic structures, and reaction pathways, offering insights that complement experimental observations.

Electronic Structure Analysis

DFT studies are extensively utilized to analyze the electronic structure of this compound and its derivatives. This includes calculating parameters such as the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which provides insight into a molecule's reactivity and potential applications. Furthermore, DFT enables the analysis of charge distribution within the molecule and the generation of Molecular Electrostatic Potential (MEP) maps. These maps visually represent the electrostatic potential around a molecule, highlighting regions prone to electrophilic or nucleophilic attack.

For this compound, DFT calculations indicate that the HOMO is typically a ring π orbital with a node passing through the nitrogen atom, while the nitrogen lone pair often corresponds to the HOMO-1 or HOMO-2. The LUMO is characterized as a π* orbital. The analysis of Natural Bond Orbital (NBO) occupancies and energy values for C-F bonds in pentafluorophenyl rings, derived from DFT, suggests strong covalent bonding and contributes to the compound's chemical stability. Experimental charge-density distributions obtained from X-ray diffraction can be compared with theoretical DFT calculations to validate the computational models and ensure their accuracy in predicting molecular geometry and electronic properties.

Reaction Pathway Elucidation

DFT calculations are critical for elucidating the intricate details of reaction pathways, including the identification of intermediates and transition states, and the determination of associated energy barriers (e.g., Gibbs free energy profiles). This computational approach provides a deeper understanding of the energetics and kinetics of chemical reactions involving this compound.

For instance, DFT has been employed to understand the mechanisms of C-F bond activation in this compound. In reactions with zerovalent nickel complexes, DFT studies revealed that the coordination of the pyridyl nitrogen atom can stabilize specific metallophosphorane intermediates and their preceding transition states, influencing regioselectivity, such as favoring activation at the 2-position. Similarly, DFT calculations have helped to explain the observed regioselectivity in hydrodefluorination reactions catalyzed by zirconium complexes, where preferential activation at the 4-position is consistent with the formation of a Meisenheimer intermediate. The ability of DFT to accurately model SNAr mechanisms has allowed researchers to computationally explore numerous reactions, providing insights into whether they proceed via stepwise or concerted pathways and validating theoretical predictions against experimental observations.

Spectroscopic Parameter Predictions

Theoretical studies play a crucial role in predicting and understanding the spectroscopic parameters of this compound and its complexes, complementing experimental observations. The rotational spectrum of the this compound-Neon (PFP-Ne) complex, generated in a supersonic jet, has been investigated using chirped-pulse microwave Fourier transform spectroscopy. mdpi.com Theoretical calculations, particularly at the CCSD/6-311++G(2d,p) level, have been instrumental in determining the structure of this complex and predicting its rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling tensor elements. mdpi.com These computational methods have shown good agreement with experimental structures, serving as valuable benchmarks for theoretical models. mdpi.com

Similarly, the rotational spectrum of the weakly bound this compound-formaldehyde (PFP-H₂CO) complex has been studied using Fourier transform microwave spectroscopy. d-nb.info Theoretical predictions using MP2/aug-cc-pVTZ and CCSD/6-311++G(2d,p) levels of theory provide accurate rotational parameters, including rotational constants (A, B, C) and ¹⁴N nuclear quadrupole coupling constants (χaa, χbb, χcc). d-nb.info These studies reveal that the full ring fluorination of pyridine (B92270) dramatically impacts its binding properties by altering the electron density distribution of the π-cloud, creating a π-hole that influences its electron donor-acceptor capabilities. d-nb.info For instance, in the PFP-H₂CO complex, formaldehyde (B43269) positions itself above the aromatic ring, with one of its oxygen lone pairs pointing towards the ring's center, indicating a lone pair-π-hole interaction reinforced by a weak C-H···N interaction. d-nb.info

Furthermore, theoretical calculations have been employed to investigate the electronic structure and excited states of this compound. Femtosecond time-resolved time-of-flight mass spectrometry and photoelectron imaging spectroscopy have been used to study the ultrafast dynamics of this compound in its 1 ¹B₂ (ππ*) electronic state. aip.org Quantum chemical calculations, specifically CC2 and XMCQDPT2 methods, predict vertical and adiabatic ionization energies and transition energies for the lowest eight valence excited states of the neutral molecule and the lowest ionic states. aip.org These calculations show good agreement with experimental values and indicate that the molecule undergoes a significant out-of-plane distortion in its first excited state, corresponding to nuclear motion along normal modes of b₁ symmetry. aip.org

A summary of predicted and experimental spectroscopic parameters for this compound and its complexes is provided in the table below, highlighting the consistency between theoretical models and experimental observations.

Table 1: Selected Spectroscopic Parameters for this compound and its Complexes

| Compound/Complex | Parameter Type | Method (Theoretical/Experimental) | Value | Reference |

| This compound-Ne | Rotational Constants | CCSD/6-311++G(2d,p) (Theoretical) | Reproduces experimental | mdpi.com |

| This compound-Ne | Centrifugal Distortion Constants | CCSD/6-311++G(2d,p) (Theoretical) | Reproduces experimental | mdpi.com |

| This compound-Ne | ¹⁴N Nuclear Quadrupole Coupling Tensor Elements | CCSD/6-311++G(2d,p) (Theoretical) | Reproduces experimental | mdpi.com |

| This compound-H₂CO | Rotational Constants (A, B, C) | MP2/aug-cc-pVTZ, CCSD/6-311++G(2d,p) (Theoretical) | Close to experimental | d-nb.info |

| This compound-H₂CO | ¹⁴N Nuclear Quadrupole Coupling Constants (χaa, χbb, χcc) | MP2/aug-cc-pVTZ, CCSD/6-311++G(2d,p) (Theoretical) | Predicted | d-nb.info |

| This compound | Vertical Ionization Energies | CC2, XMCQDPT2 (Theoretical) | Good agreement with experimental | aip.org |

| This compound | Adiabatic Ionization Energies | CC2, XMCQDPT2 (Theoretical) | Good agreement with experimental | aip.org |

| This compound | Transition Energies (Excited States) | CC2, XMCQDPT2 (Theoretical) | Predicted | aip.org |

| This compound-HCl | N-Cl Distance | ωB97X-D, CCSD/aug-cc-pVTZ (Theoretical) | Reproduces measured | rsc.org |

| This compound-HCl | Binding Energy | CCSD/aug-cc-pVTZ (Theoretical) | Reproduces measured | rsc.org |

Kinetic and Thermodynamic Aspects of Reactions

The reactivity of this compound is significantly influenced by both kinetic and thermodynamic factors, particularly in nucleophilic aromatic substitution (SNAr) reactions and C-F bond activation processes. A classic example of the interplay between kinetic and thermodynamic control is observed in the polyfluoroalkylation reactions of this compound with various polyfluoroalkylanions, such as CF₃CF₂⁻, (CF₃)₂CF⁻, and (CF₃)₃C⁻. rsc.orgrsc.org Depending on the reaction conditions, the product distribution can be under kinetic or thermodynamic control. rsc.org Specifically, reactions with CF₃CF₂⁻ tend to exhibit kinetic control, while those with the bulkier (CF₃)₃C⁻ lead to products under thermodynamic control. rsc.orgrsc.org

Nucleophilic substitution reactions of this compound with potassium aroxides, which lead to polyfluorinated aryl pyridyl ethers, also demonstrate these principles. researchgate.net The kinetics of these reactions conform to the Brønsted equation, though data for potassium pentafluorophenoxide may deviate due to a readily occurring reverse reaction involving the replacement of the pentafluorophenoxy group by released fluoride ion. researchgate.net PM3 calculations on these reactions indicate that the replacement of fluorine in this compound is a charge-controlled process. researchgate.net Furthermore, "reverse reactions" involving substitutions of the original para substituent with free fluoride or another aryloxide moiety are observed, with their frequency depending on the functional group para to the oxygen on the aryloxide. researchgate.net The selective substitution of fluorine at the para position (C-4) of this compound with phenoxides is a notable regioselectivity, with subsequent substitutions at ortho positions also possible. researchgate.net The halex reverse-substitution (halogen exchange) at the 4-para-position with LiCl, and other exchanges on the ring with chlorine, are also governed by a combination of kinetic and thermodynamic control. nih.gov

In C-F bond activation, density functional theory (DFT) studies have provided insights into the chemoselectivity and regioselectivity observed with various metal complexes. For instance, the activation of C-F bonds in this compound by zerovalent nickel species, such as [Ni(PR₃)₂], shows preferential activation at the 2-position (ortho to the pyridyl nitrogen). acs.org Computed potential energy surfaces reveal two distinct pathways: conventional oxidative addition and phosphine-assisted C-F bond activation. acs.org The phosphine-assisted route becomes competitive at the 2-position due to stabilization of the metallophosphorane intermediate and the preceding transition state by coordination of the pyridyl nitrogen, a phenomenon termed "neighboring group acceleration." acs.org

Similarly, computed mechanisms for C-F bond activation at the 4-position of this compound by model zero-valent bis-phosphine platinum complexes, [Pt(PH₃)(PH₂Me)], identify three distinct pathways leading to Pt(II) products: direct oxidative addition and two phosphine-assisted mechanisms. acs.orgox.ac.uk These pathways involve novel 4-center transition states where fluorine transfers to a phosphorus center, highlighting the central role of metallophosphorane species as intermediates or transition states in aromatic C-F bond activation. acs.orgox.ac.uk

DFT calculations have also been applied to Au(I) catalyzed HF transfer reactions involving this compound. nih.gov These studies model concerted SNAr and hydrofluorination steps, where the nature of the nucleophile influences the turnover-limiting step. nih.gov For phenol-based nucleophiles, the concerted SNAr step is turnover-limiting, while for aniline-based nucleophiles, protodeauration likely becomes turnover-limiting. nih.gov A calculated barrier for the concerted SNAr process involving [Au(IPr)X] (X = O-4-C₆H₄OMe) with this compound is reported as +23.6 kcal mol⁻¹. nih.gov

The interaction of this compound with group 14 elements (Si, Ge, Sn) in their +2 oxidation state also reveals varied reactivity modes. researchgate.net Theoretical studies based on DFT methods show that this compound undergoes oxidative addition at Si(II) and Ge(II) atoms, while at the Sn(II) atom, substitution of a NMe₂ group by the para fluorine occurs. researchgate.net The distortion of this compound is identified as a principal guiding factor in the oxidative addition reaction. researchgate.net For isotopic exchange reactions, a low activation energy of 15.7 kcal/mol and a large pre-exponential factor of 7.9 × 10¹³ M⁻¹s⁻¹ have been calculated. researchgate.net

The kinetics and dynamics of the interaction of nucleosides (e.g., thymidine, uridine, adenosine, deoxyadenosine) with this compound have also been investigated. tandfonline.com These reactions, typically SNAr, lead to aryl ethers of nucleosides. tandfonline.com For thymidine, the reaction is a successive-parallel process, with the arylation of the secondary hydroxyl group identified as the rate-limiting stage. tandfonline.com

Table 2: Kinetic and Thermodynamic Data for this compound Reactions

| Reaction Type/System | Key Kinetic/Thermodynamic Aspect | Findings/Calculations | Reference |

| Polyfluoroalkylation with CF₃CF₂⁻ | Kinetic vs. Thermodynamic Control | Kinetic control observed | rsc.orgrsc.org |

| Polyfluoroalkylation with (CF₃)₃C⁻ | Kinetic vs. Thermodynamic Control | Thermodynamic control observed | rsc.orgrsc.org |

| SNAr with Potassium Aroxides | Kinetics and Brønsted Equation | Conforms to Brønsted equation; reverse reactions observed | researchgate.net |

| SNAr with Potassium Aroxides | Regioselectivity | Charge-controlled process; para-selectivity observed | researchgate.net |

| C-F Activation with [Ni(PR₃)₂] | Reaction Pathways & Regioselectivity | Oxidative addition vs. phosphine-assisted; neighboring group acceleration at 2-position | acs.org |

| C-F Activation with Pt(0) complexes | Reaction Pathways & Transition States | Direct oxidative addition vs. phosphine-assisted; metallophosphorane intermediates/TS | acs.orgox.ac.uk |

| Au(I) Catalyzed HF Transfer (cSNAAr) | Activation Barrier | ΔG‡ = +23.6 kcal mol⁻¹ for [Au(IPr)X] with PFP | nih.gov |

| Reaction with Group 14 Elements (Si, Ge, Sn) | C-F Bond Activation Mechanism | Oxidative addition (Si, Ge) vs. substitution (Sn); PFP distortion is guiding factor | researchgate.net |

| Isotopic Exchange Reaction | Activation Energy & Pre-exponential Factor | Eₐ = 15.7 kcal/mol; A = 7.9 × 10¹³ M⁻¹s⁻¹ | researchgate.net |

| Interaction with Nucleosides (e.g., Thymidine) | Reaction Dynamics | Successive-parallel process; arylation of secondary hydroxyl group is rate-limiting | tandfonline.com |

Applications of Pentafluoropyridine in Chemical Synthesis

Building Blocks for Organic Synthesis

Pentafluoropyridine is widely recognized as a highly reactive and useful building block in organic synthesis, enabling the creation of a broad spectrum of fluorinated compounds and complex organic molecules cymitquimica.comnih.govrsc.orgsigmaaldrich.com. Its five fluorine atoms can be systematically displaced by nucleophiles, offering a pathway to highly functionalized structures benthambooks.comnih.gov.

The high reactivity of this compound towards nucleophilic aromatic substitution (SNAr) makes it an excellent starting material for synthesizing polysubstituted pyridine (B92270) derivatives benthambooks.comnih.govsigmaaldrich.com. The order of reactivity towards nucleophilic attack in this compound is generally 4-position > 2-position >> 3-position, meaning that nucleophilic reactions often occur selectively at the para (4-) position, followed by the ortho (2-) positions benthambooks.comnih.govnih.govresearchgate.net. This regioselectivity allows for controlled introduction of various functional groups onto the pyridine ring. For instance, reactions with C-, S-, and N-nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine (B1678402) have successfully yielded 4-substituted 2,3,5,6-tetrafluoropyridine (B1295328) derivatives nih.govnih.gov. Furthermore, a sequence of nucleophilic aromatic substitution and palladium-catalyzed coupling processes can be employed to transform this compound into pyridine derivatives bearing up to five different functional groups rsc.org.

Table 1: Examples of Polysubstituted Pyridine Derivatives from this compound

| Starting Material | Nucleophile(s) | Product Type | Reference |

| This compound | Malononitrile | 4-(malononitrile)-2,3,5,6-tetrafluoropyridine | nih.gov |

| This compound | 1-methyl-tetrazole-5-thiol | 4-substituted 2,3,5,6-tetrafluoropyridine | nih.gov |

| This compound | Piperazine | 4-substituted 2,3,5,6-tetrafluoropyridine | nih.govresearchgate.net |

| This compound | Hydroxylated naphthoquinones/anthraquinones | Mono- and di-tetrafluoropyridyl naphtho/anthraquinones | nih.gov |

| This compound | Trifluoromethanethiolate ion (CF₃S⁻) | 2,3,5,6-tetrafluoro-4-trifluoromethylthiopyridine | rsc.org |

Beyond simple pyridine derivatives, this compound acts as a central multifunctional building block for the synthesis of a variety of highly-substituted heterocyclic derivatives rsc.org. Its high reactivity towards nucleophilic attack allows for the construction of complex heterocyclic systems that are otherwise challenging to synthesize benthambooks.comwiktionary.orgkubikat.org. For example, this compound has been utilized in the preparation of macrocyclic systems upon reaction with suitable bifunctional oxygen and nitrogen-centered nucleophiles rsc.org. This capability makes it a unique scaffold for creating diverse and intricate heterocyclic compounds benthambooks.comkubikat.org.

This compound serves as a valuable precursor for the synthesis of polyfunctional ring-fused scaffolds rsc.org. Its ability to undergo sequential regioselective nucleophilic aromatic substitution reactions facilitates the construction of complex polycyclic systems. For instance, representative polyfunctional tetrahydropyrido[3,4-b]pyrazine scaffolds have been synthesized through a one-pot annelation reaction of this compound with appropriate diamines worktribe.comresearchgate.netacs.orgacs.orgnih.govfigshare.com. The resulting trifluorinated pyridopyrazine products can then react sequentially with various nucleophiles to yield polysubstituted tetrahydropyridopyrazines, demonstrating the potential of this polyfluorinated system as a scaffold for previously inaccessible derivatives worktribe.comacs.orgacs.org. Similar approaches have been used to synthesize polyfunctional tetrahydropyrido[2,3-b]pyrazine scaffolds nih.gov.

Construction of Highly-Substituted Heterocyclic Systems

Pharmaceutical Chemistry and Medicinal Applications

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, making fluorinated compounds highly sought after in pharmaceutical and medicinal chemistry benthambooks.comnih.govnih.gov. This compound, with its array of reactive fluorine atoms, plays a crucial role in the synthesis of drug-like systems and in peptide modification.

This compound is employed as a building block for the synthesis of various drug compounds cymitquimica.comnbinno.com. Its high reactivity and the ability to form C-N and C-C bonds make it essential in the pharmaceutical industry nbinno.com. It has been used in the preparation of analgesics, antihistamines, anti-inflammatory drugs, as well as cardiovascular and antiviral drugs nbinno.com. The synthesis of new polyfluoropyridine derivatives, which are valuable building blocks in the synthesis of potentially biologically active fluorine-containing compounds, is an active area of research researchgate.net. The high electron efficiency of this compound and its reactivity with appropriate nucleophiles under simple reaction conditions allow access to various multi-functional pyridine derivatives and new heterocyclic drug systems nih.gov. Furthermore, this compound has been explored for its use in carboxylic acid deoxyfluorination and one-pot amide bond formation, a crucial reaction in drug synthesis acs.orgworktribe.comradleys.comwdgbchem.com.

This compound has emerged as a significant tool for peptide modification due to its reactivity towards nucleophilic peptide side chains rsc.orgdur.ac.ukresearchgate.netrsc.orgnih.govrsc.org. It acts as a highly reactive electrophile, undergoing SNAr arylation reactions with various nucleophilic peptide side chains, including cysteine, tyrosine, serine, and lysine (B10760008), under mild conditions rsc.orgresearchgate.netrsc.orgnih.govrsc.org. This one-step peptide modification using perfluoroheteroaromatics can lead to enhanced proteolytic stability in pharmaceutically relevant peptides, such as oxytocin (B344502) rsc.orgdur.ac.ukresearchgate.netrsc.org. Researchers have demonstrated that this compound can be used to "tag" small dipeptides and further functionalize them dur.ac.uk. The application of this compound in peptide chemistry allows for the installation of useful chemical handles, enabling 19F-NMR analysis and further chemical modification rsc.org. It has also been used in the synthesis of unnatural amino acids from cysteine thieme-connect.com.

Table 2: Peptide Side Chains Modified by this compound

| Peptide Side Chain | Type of Nucleophile | Reference |

| Cysteine | Thiol | rsc.orgresearchgate.netrsc.org |

| Tyrosine | Phenol (B47542) | rsc.orgresearchgate.netrsc.org |

| Serine | Alcohol | rsc.orgresearchgate.netrsc.org |

| Lysine | Amine | rsc.orgresearchgate.netrsc.org |

Peptide Modification and Bioconjugation

Arylation of Nucleophilic Amino Acid Residues

This compound has proven to be a highly reactive electrophile, capable of undergoing SNAr arylation reactions with a range of nucleophilic peptide side chains under mild conditions. Amino acid residues such as cysteine, tyrosine, serine, and lysine are amenable to arylation by PFP. rsc.orgresearchgate.netnih.gov This reactivity enables the introduction of novel fluoropyridine-containing amino acids into peptide structures. researchgate.net The attachment of PFP to peptides provides a valuable chemical handle, facilitating subsequent analyses like 19F NMR and further chemical modifications. rsc.org

Introduction of Reactive Handles for Peptide Tagging

This compound is effectively utilized to introduce reactive handles for peptide modification and "tagging." By reacting with nucleophilic amino acid residues, including serine, cysteine, and lysine, PFP allows for the site-specific functionalization of peptides. rsc.orgresearchgate.netrsc.orgresearchgate.net This tagging strategy is crucial for enabling detailed analysis and further chemical manipulations, expanding the scope of peptide chemistry. rsc.org

Access to Cyclic and "Stapled" Peptide Scaffolds

PFP offers a pathway to synthesize cyclic and "stapled" peptide scaffolds. rsc.orgresearchgate.netresearchgate.net While hexafluorobenzene (B1203771) has also been used for "stapled" peptide formation, which typically proceeds via two sequential SNAr steps, the presence of the aromatic nitrogen atom in PFP can influence the cyclization pathway. rsc.org In some instances, PFP-tagged linear intermediates may favor cyclization through more sterically hindered ortho-positions, or lead to linear multi-tagged products as the primary outcome, as observed with tri-tagged peptides. rsc.org

Enhancement of Proteolytic Stability in Peptides

One significant application of peptide modification using perfluoroheteroaromatics, including this compound, is the enhancement of proteolytic stability in pharmaceutically relevant peptides. rsc.orgresearchgate.netnih.gov For example, studies have demonstrated that one-step modification of natural cyclic peptide hormones like oxytocin and vasopressin with perfluoroaromatics can lead to improved resistance against enzymatic digestion. rsc.orgresearchgate.net Specifically, perfluoroaryl-tagged tyrosine residues in modified peptides have been shown to be resistant to enzymatic hydrolysis. researchgate.net This modification offers a relatively mild and cost-effective route to alter the enzymatic stability of peptides, which is crucial for developing more durable peptide-based therapeutics. researchgate.net

Derivatization of Biologically Active Compounds

This compound has found utility as a derivatizing reagent for various biologically active compounds. It has been successfully employed in sensitive gas chromatography-mass spectrometry (GC-MS) methods for the determination of endocrine-disrupting chemicals, particularly phenols, in water samples. fishersci.atresearchgate.netresearchgate.net This application highlights PFP's role in analytical chemistry for enhancing the detectability and stability of analytes. Furthermore, PFP can mediate the amidation of carboxylic acids, such as cinnamic acid, through the in situ formation of reactive acyl fluorides, providing a straightforward route to synthesize amide derivatives of biologically active compounds. acs.orgbeilstein-journals.org

Synthesis of Pharmaceutically Active Heterocycles

This compound is a valuable building block for the synthesis of a variety of highly-substituted heterocyclic derivatives, including pharmaceutically active heterocycles. rsc.org Its electron-withdrawing nature and susceptibility to nucleophilic aromatic substitution make it ideal for constructing complex ring systems. A notable application involves its use in a one-pot, multicomponent condensation reaction for the synthesis of pharmaceutically active 2,3-dihydroquinazolin-4(1H)-ones. researchgate.netresearcher.liferesearchgate.netcolab.ws This method offers advantages such as broad substrate scope, easy purification, short reaction times, and high yields, enhancing the versatility of the protocol for drug discovery and medicinal chemistry. researchgate.net

Materials Science and Polymer Chemistry

This compound is a key organofluorine compound with significant applications in materials science and polymer chemistry. Its highly reactive nature, particularly its propensity for nucleophilic aromatic substitution (SNAr) reactions, makes it an excellent building block for the creation of fluorinated networks and polymers. acs.orgmdpi.comacs.org PFP can be incorporated into polymer architectures, either as an initial monomer or as a pendant group post-polymerization, to impart desired properties. mdpi.com For instance, PFP has been utilized in the preparation of sulfonated poly(arylene ethers), which are materials with potential applications in proton exchange membranes (PEMs), critical components in fuel cells. mdpi.com The ability of PFP to undergo SNAr reactions also extends its utility to the synthesis of macrocycles, which are important in various material applications. acs.org The incorporation of perfluoroaromatic moieties like PFP can significantly alter the electronic properties of molecular systems, leading to materials with enhanced chemical and oxidative resistance, and improved thermal stability. mdpi.comresearchgate.net

Building Blocks for Fluoropolymers